6-hydroxy-4H-thiochromen-4-one
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Overview
Description
6-hydroxy-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C9H6O2S and its molecular weight is 178.21. The purity is usually 95%.
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Scientific Research Applications
Domino Reactions and Synthesis of Derivatives
- A study by Yang et al. (2012) describes a practical approach to synthesize thiochromen-4-one derivatives, including those derived from 6-hydroxy-4H-thiochromen-4-one, via domino reactions involving sequential addition and cyclization processes (Yang et al., 2012).
Unconventional Sulfur Transfer and Biological Potency
- Mahato et al. (2023) achieved the synthesis of biologically potent 1,2-dithiolane scaffolds starting from 4-hydroxydithiocoumarin, a closely related compound to this compound (Mahato et al., 2023).
Diverse Chemoselective Transformations
- Research by Mal et al. (2015) demonstrates the broad applicability of a reagent system for diverse transformations leading to the synthesis of 4H-thiochromen-4-ones, among other compounds (Mal et al., 2015).
Green Synthesis of Heterocycles
- Majumdar et al. (2012) report on a green synthesis approach for thiopyrano derivatives, including those based on 4-hydroxy-2H-thiochromene-2-thione, a structurally related compound (Majumdar et al., 2012).
Novel Synthesis Methods
- Willy and Müller (2009) discuss a novel synthesis method for 4H-Thiochromen-4-ones using a one-pot, three-component sequence (Willy & Müller, 2009).
Reactivities of 4H-Thiochromen-4-One Derivatives
- Usachev et al. (2006) explore the reactivities of 2-Trifluoromethyl-4H-thiochromen-4-one and its derivatives, providing insight into the chemical behavior of these compounds (Usachev et al., 2006).
Regioselective Synthesis Techniques
- Mahato et al. (2017) developed a method for the synthesis of thiochromen-4-one oximes, showcasing the versatility of these compounds in chemical synthesis (Mahato et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to target enzymes that regulate oxidative stress in certain parasites .
Mode of Action
The mode of action of 6-hydroxy-4H-thiochromen-4-one involves a chelate-controlled alkyne hydroacylation followed by an acid-triggered thio-conjugate addition . This process allows for the creation of a variety of S-heterocycles .
Biochemical Pathways
It’s worth noting that related compounds have been shown to affect pathways related to oxidative stress regulation in certain parasites .
Result of Action
Related compounds have been shown to have a variety of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .
Properties
IUPAC Name |
6-hydroxythiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQBCNPWMDBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26096-66-2 |
Source
|
Record name | 6-hydroxy-4H-thiochromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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